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Compound of Interest

Compound Name:
7-Bromo-3-

chlorobenzo[d]isoxazole

Cat. No.: B596548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential

applications in medicinal chemistry and materials science. Its rigid bicyclic core, substituted

with both bromine and chlorine atoms, makes it an intriguing scaffold for the development of

novel therapeutic agents and functional materials. Accurate structural elucidation and purity

assessment are paramount for any research and development involving this molecule. This

technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for 7-Bromo-3-chlorobenzo[d]isoxazole, along

with standardized experimental protocols for data acquisition.

Disclaimer: The specific experimental NMR and mass spectrometry data for 7-Bromo-3-
chlorobenzo[d]isoxazole is not publicly available in the performed search results. The data

presented in this guide is therefore predicted or hypothetical, based on the chemical structure

and spectroscopic data of analogous compounds. This information is intended for illustrative

and guidance purposes.

Chemical Structure and Properties
IUPAC Name: 7-bromo-3-chloro-1,2-benzoxazole[1][2]
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CAS Number: 1260677-07-3[1][3][4][5]

Molecular Formula: C₇H₃BrClNO[1][4]

Molecular Weight: 232.46 g/mol [4]

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data

for 7-Bromo-3-chlorobenzo[d]isoxazole.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~7.8-8.0 d ~8.0 H-4

~7.4-7.6 t ~8.0 H-5

~7.6-7.8 d ~8.0 H-6

Prediction based on typical chemical shifts for aromatic protons in similar heterocyclic systems.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm) Assignment

~155-160 C-3

~120-125 C-3a

~128-132 C-4

~125-129 C-5

~130-135 C-6

~110-115 C-7

~150-155 C-7a
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Prediction based on the known effects of halogen and isoxazole ring substituents on benzene

ring chemical shifts.

Table 3: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

231 ~98 [M]⁺ (with ⁷⁹Br, ³⁵Cl)

233 ~100
[M]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br,

³⁷Cl)

235 ~32 [M]⁺ (with ⁸¹Br, ³⁷Cl)

196 Moderate [M-Cl]⁺

152 Moderate [M-Br]⁺

125 Low [M-Br-HCN]⁺

Prediction based on the natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%)

and Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and common fragmentation pathways of

halogenated aromatic compounds.

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry

data for a compound such as 7-Bromo-3-chlorobenzo[d]isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 7-Bromo-3-chlorobenzo[d]isoxazole.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d

(CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Spectroscopy:
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Instrument: A 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ

2.50 ppm).

Integrate the signals and determine multiplicities and coupling constants.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H

frequency).

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition Parameters:
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Spectral Width: 0 to 180 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2 seconds.

Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52

ppm).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 7-Bromo-3-chlorobenzo[d]isoxazole (approximately 1

mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Electron Ionization Mass Spectrometry (EI-MS):

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-

MS system).

Ionization Energy: 70 eV.

Inlet System: Direct insertion probe or gas chromatograph.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Acquisition: Scan over a mass range of m/z 50-300.

Electrospray Ionization Mass Spectrometry (ESI-MS):

Instrument: A mass spectrometer with an electrospray ionization source (e.g., an LC-MS

system).
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Solvent Flow Rate: 0.2-0.5 mL/min.

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Nebulizer Gas: Nitrogen.

Drying Gas Temperature: 300-350 °C.

Mass Analyzer: Quadrupole, Ion Trap, or TOF.

Data Acquisition: Scan over a mass range of m/z 100-400.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 7-
Bromo-3-chlorobenzo[d]isoxazole.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b596548?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

